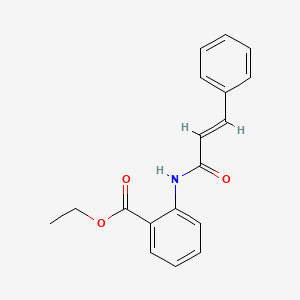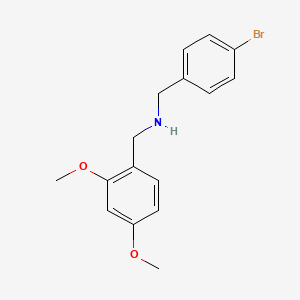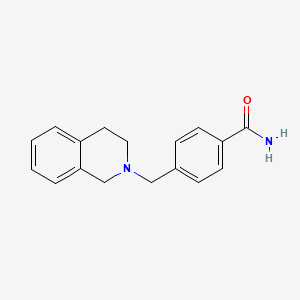![molecular formula C12H14N4O2S B5687218 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 selectively inhibits the activity of CDK4 and CDK6, which are involved in the regulation of the G1 phase of the cell cycle. By inhibiting these kinases, this compound 0332991 induces cell cycle arrest in cancer cells, preventing them from progressing through the cell cycle and dividing. This ultimately leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It also enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound 0332991 has been found to be well-tolerated in preclinical studies, with minimal toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 is a potent and selective inhibitor of CDK4 and CDK6, making it an attractive target for cancer therapy. It has been extensively studied in preclinical models, and has shown promising results in inhibiting tumor growth. However, there are also limitations to using this compound 0332991 in lab experiments. It has been found to be less effective in certain types of cancer, and there is also the potential for resistance to develop over time.
Direcciones Futuras
There are several future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991. One area of focus is on identifying biomarkers that can predict response to this compound 0332991 in cancer patients. Another area of research is on developing combination therapies that can enhance the efficacy of this compound 0332991 in treating cancer. There is also ongoing research on developing second-generation CDK4/6 inhibitors that may have improved efficacy and fewer side effects. Overall, this compound 0332991 has shown great promise as a potential cancer therapy, and continued research in this area is needed to fully realize its therapeutic potential.
Métodos De Síntesis
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 was first synthesized by Pfizer in 2004. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound 0332991 in high purity.
Aplicaciones Científicas De Investigación
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. This compound 0332991 has been found to induce cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-10-3-5-11(6-4-10)19(13,17)18/h3-7H,1-2H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQNRRKIZITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)

![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)


![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)

![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5687226.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5687227.png)
![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)